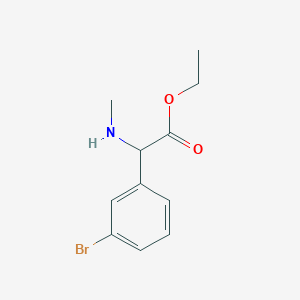

Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate

Description

Properties

IUPAC Name |

ethyl 2-(3-bromophenyl)-2-(methylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-3-15-11(14)10(13-2)8-5-4-6-9(12)7-8/h4-7,10,13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYRCKZRWUFZNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=CC=C1)Br)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthetic Diversification and Pharmacological Utility of Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate: A Technical Guide

Executive Summary

In modern medicinal chemistry and drug development, unnatural amino acids serve as foundational building blocks for synthesizing peptidomimetics and small-molecule receptor modulators. Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate is a highly functionalized phenylglycine derivative that offers three orthogonal reactive handles: a meta-bromo aryl group, a secondary N-methylamine, and an ethyl ester.

This technical whitepaper provides an in-depth mechanistic analysis of this compound. By examining its physicochemical properties, detailing self-validating synthetic protocols, and exploring its pharmacological role in receptor modulation, this guide equips researchers with the authoritative grounding needed to integrate this molecule into advanced drug discovery workflows.

Physicochemical Profiling & Structural Logic

Understanding the structural causality of a building block is critical before incorporating it into a synthetic pipeline. The table below summarizes the core quantitative data and structural parameters of the compound, sourced from verified chemical suppliers,[1].

| Property | Value / Description | Mechanistic Rationale |

| Chemical Name | Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate | - |

| CAS Number | 1218750-76-5 | - |

| Molecular Formula | C₁₁H₁₄BrNO₂ | - |

| Molecular Weight | 272.14 g/mol | - |

| 3-Bromophenyl Ring | Meta-bromo substitution | Acts as an orthogonal electrophilic handle for Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), enabling late-stage aryl diversification without disrupting the amino acid core. |

| N-Methyl Amine | Secondary amine | N-methylation restricts the conformational flexibility of the peptide backbone, enhancing proteolytic stability and membrane permeability in peptidomimetics. |

| Ethyl Ester | Carboxylate protecting group | Serves as a robust protecting group during amine or aryl functionalization. It can be chemoselectively cleaved under mild basic conditions to reveal the free carboxylic acid for subsequent peptide coupling. |

Mechanistic Utility in Synthetic Workflows

To fully leverage Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate, experimental protocols must be designed as self-validating systems where every reagent choice is driven by chemical causality.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To install a diversified aryl group at the meta-bromo position.

-

Causality of Reagents: We utilize

because the bidentate dppf ligand enforces a large bite angle, which accelerates the rate-limiting reductive elimination step for sterically hindered meta-substituted aryls.

Step-by-Step Methodology:

-

Preparation: Charge an oven-dried Schlenk flask with Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and

(0.05 equiv). -

Solvent & Base: Add degassed 1,4-dioxane and an aqueous solution of

(2.0 equiv). -

Reaction: Heat the biphasic mixture to 80°C under a strict nitrogen atmosphere for 12 hours. Logic: Nitrogen prevents the oxidation of the Pd(0) active catalytic species, while 80°C provides the thermal energy required to overcome the activation barrier of oxidative addition into the aryl-bromide bond.

-

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over

, and purify via flash chromatography.

Protocol 2: Chemoselective Ester Saponification

Objective: To deprotect the ethyl ester, yielding the free amino acid for downstream peptide coupling.

-

Causality of Reagents:

is preferred over

Step-by-Step Methodology:

-

Dissolution: Dissolve the ester intermediate in a 3:1 mixture of THF:

. Logic: THF fully solubilizes the organic ester, while water dissolves the LiOH and acts as the nucleophile source, creating a homogeneous micro-environment. -

Hydrolysis: Add

(1.5 equiv) and stir at 0°C, slowly warming to room temperature over 4 hours. -

Acidification: Carefully acidify the mixture to pH 4 using 1M HCl. Logic: The free amino acid is zwitterionic. Adjusting to its isoelectric point (approx. pH 4-5) minimizes its solubility in water, allowing for efficient precipitation or extraction into an organic layer.

Synthetic Diversification of Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate

Pharmacological Applications: Receptor Modulation

Phenylglycine derivatives are highly privileged scaffolds in medicinal chemistry. The unique steric bulk of the phenyl ring attached directly to the alpha-carbon restricts the conformational space of the molecule, allowing it to fit precisely into the hydrophobic pockets of target receptors.

Metabotropic Glutamate Receptors (mGluRs)

Phenylglycine derivatives are extensively characterized as potent modulators of metabotropic glutamate receptors (mGluRs), specifically targeting the orthosteric glutamate binding site. For instance, compounds like (S)-4-carboxyphenylglycine (S-4CPG) and MCPG are classic competitive antagonists that block the excitatory response to glutamate analogs[2]. Structure-activity relationship (SAR) studies demonstrate that modifications at the meta- and para-positions of the phenyl ring dictate subtype selectivity across Group I, II, and III mGluRs[3]. The 3-bromo and N-methyl modifications in our target compound allow researchers to probe these exact hydrophobic and hydrogen-bonding interactions.

PPARγ Agonism

Beyond neuropharmacology, structurally related L-phenylglycine derivatives have been rationally designed as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists. By mimicking the structural characteristics of highly bioactive tyrosine derivatives, these compounds exhibit strong PPAR response element (PPRE) activation, serving as lead molecules for antidiabetic drug development[4].

Mechanism of Action: Phenylglycine Derivatives in mGluR Modulation

References

-

Sigma-Aldrich | Ethyl 2-(methylamino)acetate derivatives and specifications. | 1

-

Bioorganic & Medicinal Chemistry (PubMed) | Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. | 4

-

Neuroscience Research (PubMed) | Phenylglycine derivatives antagonize the excitatory response to Purkinje cells to 1S,3R-ACPD: an in vivo and in vitro study. | 2

-

British Journal of Pharmacology (SciSpace) | Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). | 3

Sources

- 1. Ethyl 2-(methylamino)acetate | Sigma-Aldrich [sigmaaldrich.com]

- 2. Phenylglycine derivatives antagonize the excitatory response to Purkinje cells to 1S,3R-ACPD: an in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Bromophenylglycine Ethyl Ester Derivatives: A Technical Guide to Properties, Synthesis, and Medicinal Applications

From the Desk of the Senior Application Scientist In the landscape of modern drug discovery, non-natural amino acids and their derivatives serve as foundational building blocks for peptidomimetics and complex heterocyclic scaffolds. Among these, 3-bromophenylglycine ethyl ester (Ethyl 2-amino-2-(3-bromophenyl)acetate) stands out as a highly versatile intermediate. By masking the carboxylic acid as an ethyl ester and positioning a bromine atom at the meta position of the phenyl ring, this molecule provides orthogonal reactivity handles that are indispensable for late-stage functionalization.

This whitepaper provides an in-depth analysis of the physicochemical properties, structural logic, and self-validating synthetic workflows associated with 3-bromophenylglycine ethyl ester derivatives.

Structural Logic & Physicochemical Profiling

The strategic design of 3-bromophenylglycine ethyl ester relies on three core structural features:

-

The Ethyl Ester (-OEt): Unlike the free zwitterionic amino acid, the ethyl ester is highly soluble in organic solvents (e.g., DCM, DMF) and prevents unwanted side reactions at the C-terminus during N-alkylation or amide coupling.

-

The meta-Bromo Substitution: The bromine atom serves as a prime candidate for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira). The meta positioning is deliberately chosen to avoid the severe steric hindrance that ortho-substitutions impose on the adjacent chiral center.

-

Chiral Integrity: The molecule can be synthesized or sourced as a racemate or as enantiopure D- or L-isomers, allowing for strict stereochemical control in drug design.

Table 1: Physicochemical Properties & Structural Significance

| Property | Value | Causality / Significance |

| Chemical Name | Ethyl 2-amino-2-(3-bromophenyl)acetate | Standard IUPAC nomenclature[1]. |

| CAS Number | 380149-31-5 | Unique registry for the ethyl ester derivative[1]. |

| Precursor CAS | 42288-20-0 (DL)[2], 150174-93-9 (L-isomer)[3] | Highlights the availability of racemic and chiral starting materials for stereospecific synthesis. |

| Molecular Weight | 258.11 g/mol | Low molecular weight makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD). |

| LogP (Predicted) | ~2.2 | The lipophilic bromo-phenyl group enhances membrane permeability compared to standard glycine. |

Synthetic Divergence & Mechanistic Pathways

The true value of 3-bromophenylglycine ethyl ester lies in its synthetic divergence. It acts as a central node from which multiple privileged medicinal scaffolds can be generated. One of the most critical pathways is the Lacey-Dieckmann cyclization , which converts the ester into a pyrrolidine-2,4-dione (a tetramic acid derivative)[4]. These tetramic acids exhibit complex tautomeric equilibria and are highly valued for their metal-chelating properties in metalloenzyme inhibition[4].

Figure 1: Synthetic divergence of 3-bromophenylglycine ethyl ester into key medicinal scaffolds.

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility and scientific integrity, the following protocol details the synthesis of a tetramic acid derivative—5-(3-bromophenyl)pyrrolidine-2,4-dione—from 3-bromophenylglycine. Every step is designed as a self-validating system , incorporating causality for reagent selection and built-in checkpoints.

Phase 1: Esterification to 3-Bromophenylglycine Ethyl Ester

-

Procedure: Suspend 3-bromophenylglycine (1.0 eq) in anhydrous ethanol. Cool the suspension to 0°C using an ice bath. Add thionyl chloride (

, 1.5 eq) dropwise over 30 minutes. Reflux the mixture for 4 hours. -

Causality: Thionyl chloride reacts with ethanol to generate anhydrous HCl gas in situ. This strictly anhydrous, acidic environment catalyzes the Fischer esterification while simultaneously driving the equilibrium forward by consuming trace water.

-

Self-Validation Checkpoint: The initial opaque, heterogeneous suspension will transition into a completely clear solution as the soluble ester hydrochloride salt is formed. Thin-Layer Chromatography (TLC) using a highly polar eluent (e.g., DCM:MeOH 9:1) will confirm the complete consumption of the baseline-retained zwitterionic starting material.

Phase 2: N-Acylation

-

Procedure: Neutralize the ester hydrochloride salt with triethylamine (TEA). Couple the free amine with monoethyl malonate using EDC·HCl and HOBt in DMF at room temperature.

-

Causality: HOBt is explicitly chosen as an additive to suppress the racemization of the highly sensitive alpha-carbon. The electron-withdrawing nature of the adjacent phenyl ring makes the alpha-proton unusually acidic; HOBt ensures chiral integrity is maintained if starting from the L-isomer[3].

-

Self-Validation Checkpoint: Aqueous workup (washing with 1M HCl and saturated

) will remove unreacted EDC and HOBt. The intermediate amide can be validated via LC-MS, showing a mass shift corresponding to the addition of the malonyl group.

Phase 3: Lacey-Dieckmann Cyclization[4]

-

Procedure: Dissolve the intermediate in anhydrous ethanol. Add Sodium Ethoxide (NaOEt, 2.0 eq) and stir at room temperature for 2 hours.

-

Causality: NaOEt is strictly selected as the base to perfectly match the ethyl ester protecting groups. If Sodium Methoxide (NaOMe) were used, competitive transesterification would occur, yielding an inseparable, complex mixture of methyl and ethyl esters prior to cyclization.

-

Self-Validation Checkpoint: Upon addition of NaOEt, the reaction forms a delocalized sodium enolate, visually confirmed by a distinct color shift (typically to a deep yellow or orange).

-

Final Isolation: Quench the reaction by acidifying with 1M HCl to pH 3. Because the resulting pyrrolidine-2,4-dione is a highly acidic tetramic acid (pKa ≈ 3.5–4.5)[4], it will rapidly precipitate out of the aqueous phase upon protonation. This precipitation is the ultimate visual validation of successful cyclization.

Applications in Drug Development

The derivatives of 3-bromophenylglycine ethyl ester are extensively utilized in two primary domains:

-

Peptidomimetics and Protease Inhibitors: By incorporating this non-natural amino acid into peptide sequences, researchers can drastically increase the proteolytic stability of the resulting drug candidate. The bulky meta-bromophenyl group effectively blocks the active sites of degrading proteases.

-

Late-Stage Diversification via Cross-Coupling: The aryl bromide moiety is a privileged handle for palladium-catalyzed Suzuki-Miyaura couplings. By reacting the ethyl ester derivative with various aryl boronic acids, chemists can rapidly generate libraries of biaryl compounds. This is particularly useful in hit-to-lead optimization, allowing for the fine-tuning of the molecule's electronic and steric profile to maximize target binding affinity.

References

Sources

A Comprehensive Technical Guide to Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate: Synthesis, Characterization, and Applications in Medicinal Chemistry

Executive Summary: Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate is a substituted α-amino ester derivative with significant potential as a versatile building block in drug discovery and organic synthesis. Its structure incorporates three key functional motifs: a secondary amine, an ethyl ester, and a synthetically valuable 3-bromophenyl ring. This guide provides a detailed overview of the compound's molecular profile, a robust and logical synthetic protocol via reductive amination, predictive characterization data, and a discussion of its reactivity and applications, particularly the use of the aryl bromide moiety in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this and similar scaffolds for the creation of novel chemical entities.

Molecular Profile and Physicochemical Properties

Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate is a non-canonical α-amino acid derivative. The α-amino acid scaffold is a fundamental component of numerous bioactive molecules and pharmaceuticals.[1][2] The incorporation of a 3-bromophenyl group provides a strategic site for post-synthetic modification, a crucial feature in the generation of compound libraries for screening and lead optimization.

Chemical Structure and Key Identifiers

The structure consists of a central α-carbon bonded to four different substituents: a 3-bromophenyl ring, a methylamino group, a hydrogen atom, and an ethoxycarbonyl group.

-

IUPAC Name: Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate

-

Molecular Formula: C₁₁H₁₄BrNO₂

Physicochemical Properties

The following table summarizes the calculated and predicted physicochemical properties of the title compound. These values are crucial for predicting its behavior in various chemical and biological systems, including solubility, permeability, and reactivity.

| Property | Value | Source |

| Molecular Weight | 272.14 g/mol | Calculated |

| Monoisotopic Mass | 271.0259 g/mol | Calculated |

| XLogP3 (Predicted) | 2.9 | Predicted |

| Hydrogen Bond Donor Count | 1 | Calculated |

| Hydrogen Bond Acceptor Count | 3 | Calculated |

| Rotatable Bond Count | 5 | Calculated |

| Topological Polar Surface Area | 38.3 Ų | Calculated |

Synthesis and Purification

The most logical and efficient method for synthesizing α-amino esters from their corresponding α-keto esters is through reductive amination.[3][4][5] This strategy involves the formation of an intermediate imine or iminium ion from the ketone and amine, which is then reduced in situ by a mild hydride-based reducing agent.

Proposed Synthetic Pathway: Reductive Amination

The synthesis of Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate commences with the commercially available precursor, Ethyl 2-(3-bromophenyl)-2-oxoacetate.[6] This α-keto ester reacts with methylamine to form an intermediate imine, which is subsequently reduced to the target secondary amine. Sodium triacetoxyborohydride (STAB) is the preferred reducing agent for this transformation due to its mildness and high selectivity for imines over ketones, minimizing side reactions.

Diagram of Synthetic Workflow

The following diagram illustrates the two-step, one-pot reaction sequence.

Caption: Proposed synthesis via one-pot reductive amination.

Detailed Experimental Protocol

Materials:

-

Ethyl 2-(3-bromophenyl)-2-oxoacetate (1.0 eq)

-

Methylamine solution (e.g., 2.0 M in THF, 1.2 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 2-(3-bromophenyl)-2-oxoacetate (1.0 eq) and dissolve in anhydrous DCM or DCE (approx. 0.1 M concentration).

-

Add the methylamine solution (1.2 eq) dropwise to the stirred solution at room temperature. Stir the mixture for 30-60 minutes to facilitate imine formation.

-

In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Causality: STAB is added after imine formation is established to ensure efficient reduction of the imine rather than the starting ketone.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, such as ethyl acetate in hexanes (e.g., 0% to 30% ethyl acetate), is generally effective for isolating the target compound as a colorless to pale yellow oil.

Structural Elucidation and Characterization

As a novel compound, its structure must be rigorously confirmed using a suite of spectroscopic techniques. The following data are predictive, based on the known effects of the constituent functional groups.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination.

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Ethyl-CH₃ | ~1.25 | triplet | 3H | -OCH₂CH ₃ |

| N-CH₃ | ~2.40 | singlet | 3H | -NHCH ₃ |

| Ethyl-CH₂ | ~4.20 | quartet | 2H | -OCH ₂CH₃ |

| α-CH | ~4.50 | singlet | 1H | Ar-CH (NH)- |

| NH | ~2.0-3.0 | broad singlet | 1H | -NH CH₃ |

| Aromatic-H | ~7.20-7.60 | multiplet | 4H | Ar-H |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| Ethyl-CH₃ | ~14.2 | -OCH₂C H₃ |

| N-CH₃ | ~35.0 | -NHC H₃ |

| Ethyl-CH₂ | ~61.5 | -OC H₂CH₃ |

| α-C | ~65.0 | Ar-C H(NH)- |

| Aromatic C-Br | ~122.5 | C -Br |

| Aromatic CH | ~125-131 | Aromatic C H |

| Aromatic C-ipso | ~140.0 | C -CH(NH)- |

| Ester C=O | ~172.0 | -C =O |

Mass Spectrometry (MS)

Electrospray Ionization (ESI) mass spectrometry in positive ion mode is expected to show a strong signal for the protonated molecular ion [M+H]⁺. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed for the molecular ion peak and any fragments containing the bromine atom.

-

Expected [M+H]⁺: m/z 272.03 and 274.03.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

| Vibration | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | ~3300-3350 (weak) | Secondary amine |

| C-H Stretch (sp³) | ~2850-2980 | Aliphatic C-H |

| C=O Stretch (Ester) | ~1735-1750 (strong) | Carbonyl |

| C-N Stretch | ~1100-1250 | Amine C-N |

Reactivity and Applications in Drug Discovery

The synthetic utility of Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate lies in the orthogonal reactivity of its functional groups, making it an ideal scaffold for building molecular complexity.

The Aryl Bromide as a Synthetic Handle for Cross-Coupling

The 3-bromophenyl moiety is not merely a structural component; it is a powerful synthetic handle for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions.[9] This allows for the late-stage functionalization of the molecule, a highly desirable strategy in medicinal chemistry for rapidly generating analogues.[10][11]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.[12][13]

-

Buchwald-Hartwig Amination: Reaction with amines to introduce diverse nitrogen-containing substituents.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkynes.

-

Heck Coupling: Reaction with alkenes.

Diagram of Cross-Coupling Applications

This diagram illustrates how the core scaffold can be diversified using the aryl bromide.

Caption: Diversification of the core scaffold via Pd-coupling.

Role as a Privileged Scaffold

Non-canonical α-amino acid derivatives are critical components in modern drug design.[][15] They are used to:

-

Enhance Pharmacokinetic Properties: Modifications like N-methylation can improve metabolic stability and membrane permeability.[4]

-

Introduce Conformational Constraints: Serving as building blocks for peptidomimetics, they can lock a molecule into a bioactive conformation.

-

Explore Novel Chemical Space: They provide three-dimensional diversity that is often lacking in more planar small molecule drugs.

Conclusion

Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate represents a highly valuable and versatile chemical intermediate. While not widely documented, its structure is readily accessible through established synthetic methodologies like reductive amination. The true power of this molecule lies in its capacity for systematic and diverse functionalization through its aryl bromide handle, providing a robust platform for the rapid development of compound libraries targeting a wide range of biological systems. This guide provides the foundational knowledge for its synthesis, characterization, and strategic application in modern medicinal chemistry programs.

References

-

Mangas-Sanchez, J., et al. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Angewandte Chemie International Edition. Available at: [Link]

-

Grogan, G., et al. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐ Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. The University of Manchester Research Explorer. Available at: [Link]

-

Grogan, G., et al. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. . Available at: [Link]

-

Moody, C. J., & Roff, G. J. (2005). Direct, facile synthesis of N-acyl-α-amino amides from α-keto esters and ammonia. Chemical Communications. Available at: [Link]

-

Synpeptide. (n.d.). Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine. synpeptide.com. Available at: [Link]

-

Pagire, S. K., et al. (2023). Rapid and Scalable Photocatalytic C(sp2)–C(sp3) Suzuki−Miyaura Cross-Coupling of Aryl Bromides with Alkyl Boranes. ChemRxiv. Available at: [Link]

-

PubChemLite. (n.d.). Ethyl 2-{[1-(3-bromophenyl)ethyl]amino}acetate. pubchemlite.org. Available at: [Link]

-

Mol-Instincts. (2025). ethyl (3-bromophenyl)acetate. molinstincts.com. Available at: [Link]

-

Bonomo, L., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing. Available at: [Link]

-

Na-Phan, T., & Van der Eycken, E. V. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications. Available at: [Link]

-

ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. researchgate.net. Available at: [Link]

-

Bonomo, L., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation processes and stabilization of α-ammonium acylchloride cations. RSC Publishing. Available at: [Link]

-

Kaur, N. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. Available at: [Link]

-

Ciriminna, R., & Pagliaro, M. (2014). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Chemsrc. (n.d.). ethyl 2-(3-bromophenyl)-2-oxoacetate | CAS#:62123-80-2. chemsrc.com. Available at: [Link]

-

Chamakuri, S., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. Available at: [Link]

-

Taylor & Francis Online. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. tandfonline.com. Available at: [Link]

-

Yamato, M., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Available at: [Link]

-

PMP, J., et al. (2018). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Global Substance Registration System. (n.d.). 2-(3-BROMOPHENYL)ETHYL ACETATE. gsrs.ncats.nih.gov. Available at: [Link]

-

NIST. (n.d.). Ethyl 2-(4-bromophenyl)acetate. webbook.nist.gov. Available at: [Link]

-

Arnold, F. H., et al. (2022). Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine - Amerigo Scientific [amerigoscientific.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. ethyl 2-(3-bromophenyl)-2-oxoacetate | CAS#:62123-80-2 | Chemsrc [chemsrc.com]

- 7. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation proc ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00073A [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 15. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Substituted Phenylglycine Amino Acid Esters for Research

Introduction: The Strategic Importance of the Phenylglycine Scaffold in Modern Drug Discovery

Substituted phenylglycine amino acid esters represent a privileged scaffold in medicinal chemistry and drug development. Their structural rigidity, chiral nature, and the diverse chemical space offered by substitution on the phenyl ring make them versatile building blocks for a wide array of pharmacologically active agents.[1] Unlike their proteinogenic counterparts, such as phenylalanine and tyrosine which possess a flexible β-methylene spacer, the direct attachment of the aromatic ring to the α-carbon in phenylglycines imparts significant conformational constraints.[1] This structural feature is pivotal for achieving high-affinity and selective interactions with biological targets.

This guide provides an in-depth exploration of substituted phenylglycine amino acid esters, from their synthesis and characterization to their application in contemporary research. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to effectively utilize this important class of compounds.

Synthetic Strategies: From Classical Approaches to Modern Innovations

The synthesis of substituted phenylglycine amino acid esters can be broadly categorized into two main approaches: traditional multi-step synthesis and more contemporary multi-component reactions. The choice of synthetic route is often dictated by the desired substitution pattern on the phenyl ring and the need for stereochemical control.

A prevalent method for the synthesis of α-amino esters involves a three-component reaction utilizing preformed aromatic or in situ generated benzylic organozinc reagents, amines, and ethyl glyoxylate.[2][3] This approach offers a concise pathway to a diverse range of α-amino esters with good to excellent yields.[2][3] For the synthesis of arylglycines, the use of preformed arylzinc reagents is often necessary.[2]

Chemoenzymatic methods have also emerged as powerful tools for the enantioselective synthesis of phenylglycine derivatives.[4] One such approach combines the initial step of the Strecker synthesis to form a racemic α-aminonitrile, which is then subjected to a dynamic kinetic resolution using a nitrilase enzyme to selectively produce the desired enantiomer of the corresponding amino acid or amide.[4]

Representative Synthetic Protocol: Three-Component Synthesis of an α-Aryl Glycine Ester

This protocol outlines a general procedure for the synthesis of an α-aryl glycine ester via a three-component reaction.

Materials:

-

Substituted aryl bromide

-

Zinc dust

-

1,2-Dibromoethane

-

Anhydrous Tetrahydrofuran (THF)

-

Amine (e.g., dibenzylamine)

-

Ethyl glyoxylate (solution in toluene)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Activation of Zinc: In a flame-dried flask under an inert atmosphere (e.g., argon), add zinc dust. Add a small amount of 1,2-dibromoethane in anhydrous THF and heat gently to activate the zinc.

-

Formation of the Organozinc Reagent: To the activated zinc, add a solution of the substituted aryl bromide in anhydrous THF dropwise. Stir the mixture at room temperature until the aryl bromide is consumed (monitor by TLC or GC-MS).

-

Three-Component Coupling: Cool the solution of the organozinc reagent to 0°C. Sequentially add the amine and a solution of ethyl glyoxylate in toluene.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours until completion, as monitored by TLC.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Analytical Characterization and Chiral Separation: Ensuring Quality and Stereochemical Integrity

The rigorous characterization of substituted phenylglycine amino acid esters is crucial for their application in research. A combination of spectroscopic and chromatographic techniques is employed to confirm the chemical structure, assess purity, and determine the enantiomeric composition.

Spectroscopic Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity of atoms and the substitution pattern on the phenyl ring.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further confirm the structure. Electrospray ionization (ESI) is a commonly used technique for the analysis of these compounds.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the ester carbonyl (C=O) and the N-H bond of the amino group.

Chromatographic Techniques for Chiral Separation:

The separation of enantiomers is of paramount importance, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological properties.[5] High-performance liquid chromatography (HPLC) is the most widely used technique for the chiral resolution of phenylglycine derivatives.

Several strategies can be employed for chiral HPLC separation:

-

Chiral Stationary Phases (CSPs): This is the most common approach. CSPs contain a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. Examples of CSPs used for phenylglycine separation include those based on crown ethers, teicoplanin, and thermolysin.[6][7][8][9]

-

Chiral Mobile Phase Additives (CMPAs): In this method, a chiral selector is added to the mobile phase. The selector forms transient diastereomeric complexes with the enantiomers in the mobile phase, which are then separated on a conventional achiral column. Ligand-exchange chromatography, using a copper(II) complex with a chiral ligand like L-proline, is a well-established technique for the enantioseparation of phenylglycine.[10][11]

Illustrative HPLC Protocol for Chiral Separation

This protocol provides a general guideline for the chiral separation of a racemic substituted phenylglycine ester using a chiral stationary phase.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Chiral HPLC column (e.g., a crown ether-based or teicoplanin-based column)

-

Mobile phase (e.g., a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile)

-

Racemic sample of the substituted phenylglycine ester

-

Enantiomerically pure standards (if available)

Procedure:

-

Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Sample Preparation: Dissolve a small amount of the racemic sample in the mobile phase or a compatible solvent.

-

Injection: Inject a small volume of the sample solution onto the column.

-

Chromatographic Separation: Run the chromatogram under isocratic or gradient elution conditions. Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

-

Data Analysis: Identify the peaks corresponding to the two enantiomers. The elution order can be determined by injecting a sample of a pure enantiomer, if available. Calculate the resolution factor (Rs) to assess the quality of the separation.

| Parameter | Typical Value/Range | Notes |

| Column | Chiral Stationary Phase (e.g., Crownpak CR(+), Chirobiotic T) | Column choice is critical and analyte-dependent. |

| Mobile Phase | Perchloric acid solution (pH 1-2) with methanol | The pH and organic modifier content are key for optimizing separation.[6] |

| Flow Rate | 0.5 - 1.0 mL/min | Adjust for optimal resolution and analysis time. |

| Temperature | 20 - 40 °C | Temperature can influence retention and selectivity.[6] |

| Detection | UV at 254 nm | Wavelength should be chosen based on the analyte's chromophore. |

Applications in Drug Discovery and Chemical Biology

Substituted phenylglycine derivatives have a rich history in pharmacology and continue to be a fertile ground for the discovery of new therapeutic agents.[12] Their ability to mimic or antagonize the action of endogenous ligands has led to their development as potent and selective modulators of various biological targets.

Metabotropic Glutamate Receptor (mGluR) Antagonists:

A significant body of research has focused on phenylglycine derivatives as antagonists of metabotropic glutamate receptors.[12][13] These receptors are G-protein coupled receptors that play crucial roles in synaptic transmission and neuronal excitability.[12] Phenylglycine derivatives have been instrumental as pharmacological tools to investigate the physiological and pathological roles of mGluRs and have shown potential for the treatment of neurological and psychiatric disorders.[12][13][14]

Anticonvulsant and Anti-inflammatory Agents:

More recent research has explored the potential of N-substituted phenylglycine derivatives as anticonvulsant and anti-inflammatory agents.[5][15] By incorporating the phenylglycine scaffold into hybrid molecules, researchers have developed compounds with multimodal mechanisms of action, targeting ion channels and other key players in neuronal signaling and inflammation.[5]

Other Applications:

The utility of substituted phenylglycine esters extends beyond these areas. They have been investigated as:

-

β3-Adrenoceptor Agonists: For the potential treatment of urinary frequency and incontinence.[16]

-

Inhibitors of Aminopeptidases: With potential applications in cancer and other diseases.[17][18]

-

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Agonists: For the development of new treatments for diabetes.[19]

Logical Workflow for a Drug Discovery Program Utilizing Substituted Phenylglycine Esters

Caption: A streamlined workflow for a drug discovery program based on substituted phenylglycine esters.

Conclusion and Future Perspectives

Substituted phenylglycine amino acid esters are a cornerstone of modern medicinal chemistry, offering a unique combination of structural features that are highly conducive to the development of potent and selective therapeutic agents. The continuous evolution of synthetic methodologies, including asymmetric and multi-component reactions, will undoubtedly expand the accessible chemical space of this important scaffold. Furthermore, advancements in analytical techniques will continue to facilitate the rapid and accurate characterization of these compounds, accelerating the pace of drug discovery. As our understanding of the molecular basis of disease deepens, the rational design of novel substituted phenylglycine derivatives targeting a wider range of biological targets holds immense promise for the future of medicine.

References

-

Udvarhelyi, P. M., & Watkins, J. C. (1990). Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase. Chirality, 2(3), 200-4. [Link]

-

Jane, D. E., Jones, P. L., Pook, P. C., Tse, H. W., & Watkins, J. C. (1993). Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system. Neuroscience, 52(3), 481-8. [Link]

-

Hayashi, Y., Tanabe, Y., & Nomura, A. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). British Journal of Pharmacology, 114(8), 1539-1547. [Link]

-

Kaliszan, R., & Wiczling, P. (2001). Analysis of the band profiles of the enantiomers of phenylglycine in liquid chromatography on bonded teicoplanin columns using the stochastic theory of chromatography. Journal of Chromatography A, 919(1), 67-77. [Link]

-

Watkins, J., & Collingridge, G. (1994). Phenylglycine derivatives as antagonists of metabotropic glutamate receptors. Trends in Pharmacological Sciences, 15(9), 333-42. [Link]

-

Schmid, M. G., & Gübitz, G. (n.d.). Chromatogram of the rapid chiral separation of phenylglycine. Stationary phase. ResearchGate. Retrieved from [Link]

-

Haurena, C., Le Gall, E., Sengmany, S., Martens, T., & Troupel, M. (2010). A Straightforward Three-Component Synthesis of α-Amino Esters Containing a Phenylalanine or a Phenylglycine Scaffold. The Journal of Organic Chemistry, 75(8), 2645-2650. [Link]

-

Srichana, T., & Thongpoon, C. (2017). Enantioseparation of Phenylglycine by Ligand Exchange Chromatography. Thai Journal of Pharmaceutical Sciences, 13(Supplement), 52-59. [Link]

-

Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1207-1235. [Link]

-

Godel, W. A., & König, W. A. (1983). Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. Chromatographia, 17(8), 433-435. [Link]

-

Igawa, Y., Yamazaki, Y., Takeda, H., Akahane, M., & Kawada, T. (2000). Discovery of Novel N-Phenylglycine Derivatives as Potent and Selective β3-Adrenoceptor Agonists for the Treatment of Overactive Bladder. Journal of Medicinal Chemistry, 43(20), 3845-3856. [Link]

-

Ordowska, A., & Kafarski, P. (2019). Modes of binding of all the studied analogs of phenylglycine (both...). ResearchGate. [Link]

-

Tang, Y., Zhang, Y., & Liu, Y. (2009). Chiral Separation of Racemic Phenylglycines in Thermolysin Crystal: A Molecular Simulation Study. The Journal of Physical Chemistry B, 113(48), 15874-15880. [Link]

-

Lay, U., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis, 2. [Link]

-

Wróbel, D., Starnowska, J., Appelt, J., Latacz, G., & Kieć-Kononowicz, K. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 27(12), 3694. [Link]

- Schering Aktiengesellschaft. (1981). U.S. Patent No. 4,260,684. U.S.

-

Stamicarbon B.V. (1979). EP 0002297 A2. European Patent Office. [Link]

-

Gherdaoui, D., Yahoum, M. M., Toumi, S., Tahraoui, H., Bouazza, F., Lefnaoui, S., ... & Zhang, J. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3918. [Link]

-

Stamicarbon B.V. (1981). EP 0002297 B1. European Patent Office. [Link]

-

Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Retrieved from [Link]

-

Tang, Y., Zhang, Y., & Liu, Y. (2009). Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study. The Journal of Physical Chemistry B, 113(48), 15874-15880. [Link]

- Beecham Group Limited. (1975). U.S. Patent No. 3,887,606. U.S.

-

Wróbel, D., Starnowska, J., Appelt, J., Latacz, G., & Kieć-Kononowicz, K. (2024). Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. ACS Chemical Neuroscience. [Link]

-

Ordowska, A., & Kafarski, P. (2019). Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds. Molecules, 24(18), 3369. [Link]

-

Carlone, A., & Cozzi, P. G. (2023). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Organic Letters, 25(27), 5021-5025. [Link]

-

El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Medicinal Chemistry, 12(6), 573-586. [Link]

-

Wang, Y., Li, C., Zhang, X., & Xu, Q. (2020). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. Bioresource Technology, 318, 124089. [Link]

-

Tan, M., Li, Y., Zhang, Y., Li, J., & He, X. (2018). Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. Bioorganic & Medicinal Chemistry, 26(15), 4467-4476. [Link]

-

Carlone, A., & Cozzi, P. G. (2023). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Organic Letters, 25(27), 5021-5025. [Link]

-

Lee, J., Kim, J., & Nam, S. (2021). Phenylglycine Methyl Ester, a Useful Tool for Absolute Configuration Determination of Various Chiral Carboxylic Acids. ResearchGate. [Link]

- DSM Sinochem Pharmaceuticals Netherlands B.V. (2016). CA 2961698 A1.

-

Nieto, S., & Anaya, J. (1999). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of alpha-Chiral Primary Amines by (1)H NMR Spectroscopy. The Journal of Organic Chemistry, 64(13), 4669-4675. [Link]

-

Tao, W. A., & Cooks, R. G. (2005). Chiral quantification of D-, L-phenylglycine mixture using mass spectrometric kinetic method. Analytical and Bioanalytical Chemistry, 382(6), 1388-1392. [Link]

-

Teasdale, A., & Elder, D. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical Sciences, 106(8), 1956-1969. [Link]

-

Abdel-Wahab, B. F. (2014). What are the expected different pharmacological activities of compounds (N-substituted phenylglycine)?. ResearchGate. [Link]

-

Nieto, S., & Anaya, J. (1999). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1 H NMR Spectroscopy. ResearchGate. [Link]

-

Hertkorn, N., & Frommberger, M. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1589-1621. [Link]

-

Ordowska, A., & Kafarski, P. (2019). Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds. Molecules, 24(18), 3369. [Link]

Sources

- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 2. A Straightforward Three-Component Synthesis of α-Amino Esters Containing a Phenylalanine or a Phenylglycine Scaffold [organic-chemistry.org]

- 3. α-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 4. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of the band profiles of the enantiomers of phenylglycine in liquid chromatography on bonded teicoplanin columns using the stochastic theory of chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. he01.tci-thaijo.org [he01.tci-thaijo.org]

- 12. Phenylglycine derivatives as antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide & Safety Data Sheet (SDS): Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate

This guide serves as a comprehensive technical dossier and safety manual for Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate . It is designed for researchers and drug development professionals, moving beyond standard compliance data to provide functional handling strategies, stability mechanisms, and synthetic utility context.

Chemical Identity & Strategic Context

Identification

-

Chemical Name: Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate[1]

-

Synonyms: N-Methyl-3-bromophenylglycine ethyl ester; rac-Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate

-

CAS Number: 1218750-76-5 (HCl salt analogue reference: 2738911-91-4)[1]

-

Molecular Formula: C₁₁H₁₄BrNO₂

-

Molecular Weight: 272.14 g/mol (Free base)

Research Context & Utility

This compound is a high-value bifunctional building block in medicinal chemistry. It belongs to the class of

-

The "Bromine" Handle: The meta-bromo substituent allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of biaryl libraries.

-

The "Alpha-Amino" Motif: The steric constraint of the phenylglycine core is often exploited to modulate potency and selectivity in peptide mimetics and NMDA receptor ligands.

Hazard Identification & Mechanistic Toxicology[2]

GHS Classification (Derived via SAR)

Based on Structure-Activity Relationships (SAR) of analogous

| Hazard Class | Category | Hazard Statement | Mechanistic Basis |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | Lipophilic ester facilitates membrane transport; potential excitotoxicity of phenylglycine metabolites. |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Secondary amine function (pKa ~9-10) generates local alkalinity upon moisture contact. |

| Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | Direct interaction of basic amine with mucous membranes. |

| STOT - Single Exposure | 3 | H335: May cause respiratory irritation | Volatility of the free base (if not salt) can irritate upper respiratory tract. |

Signal Word: WARNING

Precautionary Logic

-

P261: Avoid breathing dust/fume.[2][3] Rationale: Halogenated aromatics can induce sensitization; inhalation bypasses first-pass metabolism, increasing systemic risk.

-

P280: Wear protective gloves/eye protection.[2][3][4][5][6] Rationale: The lipophilic nature of the ethyl ester enhances dermal absorption compared to the free acid.

Stability, Handling & Storage (Expertise Pillar)

The Instability of Free Bases

A critical, often overlooked aspect of

Protocol: Always store as the Hydrochloride (HCl) salt to protonate the amine, suppressing its nucleophilicity and preventing cyclization.

Handling Workflow

The following diagram illustrates the decision logic for handling and storage to maintain compound integrity.

Caption: Stability logic flow. Free bases of alpha-amino esters are kinetically unstable and should be converted to salts for long-term archiving.

Emergency Response Protocols

First Aid Measures

-

Eye Contact: Flush with saline for 15 minutes. Mechanism: Neutralizes local pH spike caused by the amine. Do not use acid neutralization washes (exothermic risk).

-

Skin Contact: Wash with soap and water.[5][7] Note: Lipophilic esters penetrate the stratum corneum; monitor for systemic signs (dizziness, nausea) even after washing.

-

Ingestion: Do NOT induce vomiting. The compound is a potential CNS active agent (phenylglycine analogue).

Fire-Fighting Measures

-

Hazardous Combustion Products: Carbon oxides, Nitrogen oxides (NOx), Hydrogen Bromide (HBr).

-

Note: HBr is denser than air and corrosive. Full SCBA is mandatory.

Analytical Validation & Specifications

To ensure scientific integrity, researchers must validate the identity of the material before use in synthesis.

Physical Properties Table

| Property | Value / Estimate | Method/Note |

| Appearance | White to Off-white solid (HCl salt) | Free base is likely a viscous yellow oil. |

| Boiling Point | ~340°C (Predicted) | Decomposition likely before BP. |

| Solubility | DMSO, Methanol, Water (Salt only) | Free base is soluble in DCM, EtOAc. |

| pKa (Amine) | ~7.5 - 8.5 (Predicted) | Lower than typical amines due to electron-withdrawing ester/phenyl. |

1H-NMR Diagnostic Signals (Predicted in DMSO-d6)

- 7.4 - 7.8 ppm (m, 4H): Aromatic protons (3-bromo pattern).

-

5.1 ppm (s, 1H): The chiral

- 4.1 - 4.2 ppm (q, 2H): Ethyl ester methylene.

- 2.4 ppm (s, 3H): N-Methyl group.

Synthesis Utility & Pathway

This compound is rarely the end-product; it is a "divergent intermediate." The diagram below details its application in generating high-complexity scaffolds.

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the aryl bromide and the alpha-amino ester.

References

-

PubChem Compound Summary. Ethyl 2-(3-bromophenyl)acetate (Analogue Structure). National Library of Medicine. [Link]

-

National Institutes of Health (PMC). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs. (2010).[3] [Link]

Sources

Technical Guide: Solubility Profiling & Solvent Selection for Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate

Executive Summary

Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate (hereafter referred to as EBMA ) is a critical chiral intermediate often utilized in the synthesis of norepinephrine reuptake inhibitors and NMDA receptor modulators. As a secondary

This guide provides a comprehensive analysis of the solubility thermodynamics of EBMA. It moves beyond static data points to establish a predictive framework for solvent selection, enabling researchers to optimize reaction media, extraction protocols, and crystallization processes.

Part 1: Physicochemical Profiling & Theoretical Basis

To understand the solubility behavior of EBMA, we must first deconstruct its molecular architecture. The molecule possesses three distinct functional domains that compete for solvation:

-

The Lipophilic Domain: The 3-bromophenyl moiety drives interaction with non-polar and chlorinated solvents via

- -

The H-Bonding Domain: The secondary amine (

) acts as both a hydrogen bond donor and acceptor. -

The Polar/Labile Domain: The ethyl ester functionality increases polarity relative to the parent alkane but introduces susceptibility to hydrolysis in aqueous acidic/basic media.

Predicted Physicochemical Parameters

Data derived from consensus QSAR modeling of structural analogs (e.g., N-methylphenylglycine derivatives).

| Parameter | Value (Approx.) | Implication for Solubility |

| LogP (Octanol/Water) | 2.6 – 2.9 | Lipophilic: Preferentially partitions into organic phases (DCM, EtOAc) over water at neutral pH. |

| pKa (Conjugate Acid) | 7.8 – 8.2 | pH Dependent: Exists as a cationic salt below pH 6.0; free base above pH 9.0. |

| H-Bond Donors | 1 (Amine NH) | Moderate solubility in protic solvents (Alcohols). |

| H-Bond Acceptors | 3 (C=O, -O-, -N-) | Good solubility in polar aprotic solvents (DMSO, DMF). |

Part 2: Solvent Selection Strategy (Hansen Space)

The solubility of EBMA is best visualized using Hansen Solubility Parameters (HSP) , which decompose the cohesive energy density into Dispersion (

Recommended Solvent Classes

Class A: High Solubility (Process Solvents)

Target Concentration: >100 mg/mL These solvents match the intermediate polarity of the free base.

-

Dichloromethane (DCM): The "Gold Standard" for solubilizing the free base due to high dispersion interactions with the bromine atom.

-

Tetrahydrofuran (THF): Excellent for reaction chemistry; stabilizes the amine via H-bond acceptance.

-

Ethyl Acetate: The preferred green solvent for extraction.

Class B: Moderate/Temperature-Dependent Solubility (Crystallization)

Target Concentration: 10–50 mg/mL (Ambient), >100 mg/mL (Hot)

-

Ethanol/Isopropanol: The amine group forms H-bonds, but the lipophilic phenyl ring reduces solubility at low temperatures, making these ideal for cooling crystallization .

-

Toluene: Solubilizes the aromatic ring but interacts poorly with the polar ester/amine core. Good for antisolvent addition.

Class C: Anti-Solvents (Precipitation)

Target Concentration: <1 mg/mL

-

n-Heptane / Hexanes: The polarity of the amino-ester core prevents dissolution. Used to crash out the product from DCM or EtOAc solutions.

-

Water (pH > 9): The free base is insoluble in basic water, facilitating biphasic extraction.

Visualization: Solvent Selection Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended process step.

Figure 1: Decision matrix for solvent selection based on unit operation requirements.

Part 3: Experimental Protocol for Solubility Determination

Do not rely on literature values alone. Impurities (specifically the

Protocol: Saturation Shake-Flask Method (OECD 105 Modified)

Objective: Determine thermodynamic solubility of EBMA free base at 25°C.

Materials:

-

EBMA (Solid, >98% purity)

-

HPLC Grade Solvents (MeOH, ACN, Water, Buffer)

-

0.45 µm PTFE Syringe Filters

-

Agilent 1200 HPLC (or equivalent) with UV detection at 254 nm.

Workflow:

-

Preparation: Add excess solid EBMA (approx. 50 mg) to 1 mL of solvent in a borosilicate glass vial.

-

Equilibration: Cap and agitate at 25°C for 24 hours. (Visual check: Ensure solid is still present. If clear, add more solid).

-

Sedimentation: Allow to stand for 1 hour to let fines settle.

-

Sampling: Filter the supernatant using a pre-heated syringe and filter (to prevent precipitation in the needle).

-

Quantification: Dilute the filtrate 100x with Mobile Phase and inject into HPLC.

Self-Validation Step:

-

Linearity Check: Run a 3-point calibration curve (0.1, 0.5, 1.0 mg/mL) of a known standard.

-

Mass Balance: If the solubility is low (<1 mg/mL), confirm by evaporating the solvent and weighing the residue (Gravimetric check).

Visualization: Solubility Determination Workflow

Figure 2: Step-by-step workflow for thermodynamic solubility determination.

Part 4: Critical Process Parameters (CPP)

pH-Dependent Solubility (The "Switch")

EBMA is a "switchable" surfactant.

-

Acidic Conditions (pH < 4): The amine protonates (

). Solubility in water increases dramatically; solubility in organics decreases.-

Application: Use 1M HCl to extract EBMA from an organic reaction mixture into water, leaving non-basic impurities (like the bromo-phenyl acetic acid) in the organic layer.

-

-

Basic Conditions (pH > 9): The amine deprotonates. The molecule becomes lipophilic.

-

Application: Basify the aqueous extract with NaOH to precipitate the free base or extract it back into EtOAc.

-

Stability Warning

-Amino esters are prone to diketopiperazine formation (dimerization) or hydrolysis in solution over time.-

Guideline: Do not store EBMA in solution (especially methanolic or aqueous) for >24 hours. Isolate as a solid hydrochloride salt for long-term storage.

References

-

OECD Guidelines for the Testing of Chemicals, Section 1. (1995). Test No. 105: Water Solubility.[1] OECD Publishing. [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[2][3][4] (Standard reference for HSP values of amines and esters).

-

PubChem Compound Summary. (2024). Ethyl 2-(3-bromophenyl)acetate (Structural Analog Data). National Center for Biotechnology Information. [Link]

- Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.

Sources

Methodological & Application

Protocol for the N-Methylation of 3-Bromophenylglycine Ethyl Ester via Reductive Amination

An Application Note for Drug Development Professionals

Abstract

N-methylated amino acids are pivotal structural motifs in medicinal chemistry, enhancing the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics.[1][2] N-methylation can increase metabolic stability, improve cell permeability, and constrain conformational flexibility, often leading to enhanced biological activity.[2][3] This application note provides a detailed, field-proven protocol for the N-methylation of 3-bromophenylglycine ethyl ester, a non-proteinogenic amino acid derivative. We present a robust reductive amination procedure utilizing formaldehyde and sodium cyanoborohydride, a method prized for its mild conditions and high selectivity, which reliably prevents the over-methylation to quaternary ammonium salts.[4][5] This guide is designed for researchers in drug development and synthetic chemistry, offering mechanistic insights, a step-by-step workflow, and troubleshooting advice to ensure reproducible and high-yield synthesis.

Introduction and Mechanistic Rationale

The selective introduction of a methyl group onto the nitrogen atom of an amino acid ester is a critical transformation. While several methods exist, including direct alkylation with methyl halides or the Eschweiler-Clarke reaction, reductive amination offers a superior balance of efficiency, mildness, and functional group tolerance.[1][6]

The chosen protocol proceeds via a two-step, one-pot mechanism:

-

Iminium Ion Formation: The primary amine of 3-bromophenylglycine ethyl ester acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. This is followed by dehydration to form a transient Schiff base, which is readily protonated under the reaction conditions to yield a more electrophilic iminium ion.

-

Hydride Reduction: A selective reducing agent, sodium cyanoborohydride (NaBH₃CN), delivers a hydride ion to the iminium carbon. NaBH₃CN is particularly well-suited for this role as it is mild enough to not reduce the starting aldehyde (formaldehyde) but is highly effective at reducing the protonated iminium intermediate.[4][7] This selective reduction step is crucial for the high efficiency of the reaction.

The overall transformation is irreversible due to the nature of the hydride reduction step, driving the reaction to completion.[5]

Sources

- 1. researchmgt.monash.edu [researchmgt.monash.edu]

- 2. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. depot-e.uqtr.ca [depot-e.uqtr.ca]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 6. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reductive methylation of proteins with sodium cyanoborohydride. Identification, suppression and possible uses of N-cyanomethyl by-products - PubMed [pubmed.ncbi.nlm.nih.gov]

Using ethyl 2-(3-bromophenyl)-2-(methylamino)acetate as a pharmaceutical intermediate

Executive Summary & Compound Profile

Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate is a high-value bifunctional building block belonging to the class of

-

The 3-Bromophenyl Motif: A chemically orthogonal handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for late-stage diversification of the aromatic core.[1]

-

The N-Methyl Amino Ester Core: A scaffold for synthesizing N-methylated peptidomimetics, chiral auxiliaries, and nitrogenous heterocycles (e.g., hydantoins, piperazinones).[2]

This guide details the handling, stability, and synthetic protocols for utilizing this intermediate in drug discovery workflows.[2][3]

Chemical Identity

| Property | Detail |

| IUPAC Name | Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate |

| Common Name | N-Methyl-3-bromophenylglycine ethyl ester |

| Molecular Formula | |

| Molecular Weight | 272.14 g/mol |

| CAS Number | 1218750-76-5 (Generic/Related) |

| Chirality | Typically supplied as Racemate ( |

Handling, Stability & Storage (Critical)

Warning: As an

Storage Protocol

-

Salt Form (Recommended): Store as the Hydrochloride (HCl) salt .[1] The protonated amine prevents nucleophilic attack on the ester, rendering the solid stable for years at -20°C.

-

Free Base: If generated, use immediately.[2] Do not store the free base in solution for >4 hours at room temperature.

Protocol: In-Situ Free-Basing

Do not isolate the free base as a neat oil for storage.[1]

-

Suspend the HCl salt (1.0 equiv) in the reaction solvent (e.g., DCM, THF).[2]

-

Add DIPEA (diisopropylethylamine) or TEA (triethylamine) (1.1–1.5 equiv) directly to the reaction mixture.

-

Proceed immediately with the electrophile addition (e.g., acid chloride, isocyanate).[2]

Synthetic Utility & Reaction Pathways

The compound serves as a "Hub" for divergent synthesis.[6] The diagram below illustrates the primary downstream applications.

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the bromine and amino-ester moieties.[1]

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Arylation)

Objective: Functionalize the 3-position of the phenyl ring while preserving the amino-ester core.[1] Challenge: Free amines can poison Pd catalysts. Solution: Use a catalyst system tolerant of amines (e.g., Pd(dppf)Cl₂) or protect the amine in situ (e.g., Boc protection) if yields are low.[1][2] The protocol below uses the robust Pd(dppf) system on the unprotected amine (as salt).[1]

Reagents:

-

Start Material: Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate HCl (1.0 equiv)[1]

-

Catalyst:

(5 mol%)[1][2] -

Base:

(3.0 equiv)[1][2]

Procedure:

-

Degassing: Charge a reaction vial with the HCl salt, arylboronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

-

Solvation: Add the degassed Dioxane/Water mixture via syringe.

-

Reaction: Heat to 80°C for 4–12 hours. Monitor by LC-MS (Target mass: Product M+1).

-

Note: The basic conditions will liberate the free amine in situ.

-

-

Workup: Cool to RT. Dilute with EtOAc and water. Extract aqueous layer 2x with EtOAc.

-

Purification: Dry organics over

. Concentrate. Purify via Flash Chromatography (Gradient: 0–5% MeOH in DCM).-

Caution: Avoid silica columns with high acidity; consider neutralizing silica with 1% TEA if streaking occurs.

-

Protocol B: Synthesis of Hydantoin Derivatives

Objective: Cyclization to form 5-substituted hydantoins (common anticonvulsant scaffold).[1] Mechanism: Reaction with an isocyanate followed by base-mediated cyclization.[1]

Reagents:

-

Start Material: Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate HCl (1.0 equiv)[1]

Procedure:

-

Free-Basing: Dissolve the HCl salt in DCM (0.1 M) and add TEA (1.0 equiv) at 0°C. Stir for 10 mins.

-

Urea Formation: Add Phenyl isocyanate dropwise. Allow warming to RT and stir for 2 hours.

-

Checkpoint: TLC should show consumption of amine and formation of the urea intermediate.

-

-

Cyclization: Add the remaining TEA (1.5 equiv) and reflux the DCM solution (40°C) for 4–6 hours. Alternatively, swap solvent to Ethanol and reflux for faster cyclization.[2]

-

Isolation: Wash with 1N HCl (to remove excess TEA), then brine. Dry and concentrate. Recrystallize from EtOH/Hexanes.

Analytical Quality Control (QC)

To ensure the integrity of the intermediate before use, verify the following parameters.

| Test | Method | Acceptance Criteria | Notes |

| Purity | HPLC-UV (254 nm) | >97% Area | Impurities often include the hydrolyzed acid (Sarcosine derivative) or DKP dimer.[1] |

| Identity | 1H-NMR (DMSO-d6) | Consistent Structure | Look for N-Me singlet (~2.3 ppm) and Ethyl quartet/triplet.[1] |

| Salt Content | Ion Chromatography | 1.0 ± 0.1 eq Cl- | Confirm stoichiometry if using for precise library synthesis. |

| Enantiomeric Excess | Chiral HPLC | >98% ee | Only applicable if using chiral starting material (e.g., Chiralpak AD-H column). |

Scientific Rationale & Mechanism

The utility of this compound relies on the electronic properties of the 3-bromophenyl ring .[1]

-

Meta-Substitution: The bromine at the meta position (relative to the glycine chain) is electronically stable.[1] Unlike ortho-substitution, it does not sterically hinder the amino-ester reactivity.[1] Unlike para-substitution, it allows for the construction of "bent" or non-linear biaryl systems, which are often preferred in medicinal chemistry to increase solubility and fit into globular protein pockets.[2]

-

N-Methylation: The N-methyl group reduces the number of hydrogen bond donors (HBD), improving membrane permeability (LogP modulation) and providing proteolytic stability against aminopeptidases, a critical feature for peptide-based drugs.[1]

References

-

BenchChem. (2025).[6] Synthesis of Pharmaceutical Intermediates from Ethyl 2-(3-bromophenyl)-2-oxoacetate: Application Notes and Protocols. Retrieved from [1][2]

-

Sigma-Aldrich. (n.d.). Ethyl 2-(3-bromophenyl)acetate Product Sheet. Retrieved from [1][2]

-

Hossain, M., et al. (2023).[2][7] FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action. PMC. Retrieved from [1][2]

-

Wikipedia. (2025). Sarcosine (N-Methylglycine) Chemical Properties and Biological Relevance. Retrieved from [1][2]

-

PubChem. (2025).[8] Ethyl 2-bromo-2-phenylacetate Compound Summary. Retrieved from [1][2][8]

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN114605475A - Oral Pt (IV) anticancer prodrug containing 3-bromopyruvate ligand axially - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - Ethyl 2-{[1-(3-bromophenyl)ethyl]amino}acetate (C12H16BrNO2) [pubchemlite.lcsb.uni.lu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethyl bromophenylacetate | C10H11BrO2 | CID 97780 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Functionalized Quinoxaline Scaffolds from 3-Bromophenyl Amino Esters

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of functionalized quinoxaline derivatives, beginning with the readily accessible yet challenging starting material, 3-bromophenyl amino esters. Quinoxalines are a privileged heterocyclic scaffold, forming the core of numerous therapeutic agents and functional materials.[1] Their synthesis typically relies on the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2] However, a direct pathway from 3-bromophenyl amino esters is not established. This document outlines a robust, multi-step synthetic strategy, detailing the necessary molecular transformations, including controlled electrophilic nitration, chemoselective nitro group reduction, and the final cyclocondensation to form the quinoxaline core. Each protocol is presented with an in-depth explanation of the underlying chemical principles, ensuring both reproducibility and a deep understanding of the experimental design. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.

Introduction: The Significance of the Quinoxaline Core

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a cornerstone of modern medicinal chemistry.[2] This N-heterocyclic scaffold is prevalent in a wide range of pharmacologically active compounds, exhibiting properties that include anticancer, antiviral, antibacterial, and anti-inflammatory activities.[1] The structural rigidity and the presence of two nitrogen atoms provide ideal points for molecular interaction and further functionalization, making quinoxalines a highly attractive target for drug discovery programs.